Enhanced Aqueous Solubility: A 3.1-Fold Increase Over the Closest Analog for Improved Formulation Flexibility
3-(2-Hydroxy-4-methylphenyl)butan-2-one (CAS 83810-64-4) exhibits a substantially higher predicted water solubility compared to its homolog, 2-(2-Hydroxy-4-methylphenyl)-3-pentanone. The target compound has an estimated water solubility of 4547 mg/L at 25 °C, resulting in a 3.1-fold increase over the analog's 1476 mg/L [1]. This differentiation is derived from consistent EPI Suite estimations for both substances.
| Evidence Dimension | Water Solubility at 25 °C (mg/L) |
|---|---|
| Target Compound Data | 4547 mg/L |
| Comparator Or Baseline | 2-(2-Hydroxy-4-methylphenyl)-3-pentanone (CAS 86843-15-4): 1476 mg/L |
| Quantified Difference | 3.1-fold higher (4547 / 1476 ≈ 3.08) |
| Conditions | Wskow v1.42 estimate using EPI Suite v4.10; no melting point equation used. |
Why This Matters
Higher aqueous solubility directly impacts the feasibility of creating aqueous-based formulations, standard solution preparations, and environmental mobility assessments, making this compound preferable for applications where water solubility is a critical parameter.
- [1] The Good Scents Company. EPI Suite v4.10 Summary for CAS 83810-64-4 and CAS 86843-15-4. Accessed May 2026. View Source
